molecular formula C3H7NO2S B1144976 L-Cysteine 13C3,15N CAS No. 202406-97-1

L-Cysteine 13C3,15N

Cat. No.: B1144976
CAS No.: 202406-97-1
M. Wt: 125.13 g/mol
InChI Key: XUJNEKJLAYXESH-ROQAEYOOSA-N
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Description

L-Cysteine 13C3,15N is a labeled form of the amino acid L-cysteine, where three carbon atoms and one nitrogen atom are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as biochemistry, molecular biology, and pharmacology.

Mechanism of Action

Target of Action

L-Cysteine-13C3,15N is a labeled variant of L-Cysteine, a conditionally essential amino acid . The primary targets of L-Cysteine are the biological molecules for which it acts as a precursor. These include hydrogen sulphide (H2S), glutathione, and taurine . These molecules play crucial roles in various physiological processes.

Mode of Action

L-Cysteine-13C3,15N interacts with its targets by serving as a building block. It is incorporated into proteins during synthesis, affecting the structure and function of these proteins. Additionally, it is involved in the production of H2S, a gaseous signaling molecule, and glutathione, a major antioxidant in the body .

Biochemical Pathways

L-Cysteine-13C3,15N is involved in several biochemical pathways. It is a key component in the synthesis of proteins, glutathione, and taurine. It also contributes to the transsulfuration pathway, which produces H2S . These pathways have downstream effects on cellular redox status, signal transduction, and protein function.

Pharmacokinetics

The pharmacokinetics of L-Cysteine-13C3,15N would be expected to follow that of L-Cysteine. After ingestion, L-Cysteine is absorbed in the intestines and distributed throughout the body. It is metabolized in the liver and other tissues, and the metabolites are excreted in the urine

Result of Action

The action of L-Cysteine-13C3,15N at the molecular and cellular levels results in a variety of effects. It contributes to protein structure and function, supports antioxidant defenses through glutathione synthesis, and influences cellular signaling via H2S production . It has also been reported to suppress ghrelin and reduce appetite in rodents and humans .

Biochemical Analysis

Biochemical Properties

L-Cysteine-13C3,15N, like its unlabeled counterpart, participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a precursor for biologically active molecules such as hydrogen sulphide (H2S), glutathione, and taurine . The nature of these interactions often involves the thiol group (-SH) present in the L-Cysteine-13C3,15N molecule .

Cellular Effects

L-Cysteine-13C3,15N influences various cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to suppress ghrelin and reduce appetite in rodents and humans .

Molecular Mechanism

At the molecular level, L-Cysteine-13C3,15N exerts its effects through several mechanisms. It can bind to other biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical pathway or cellular process involved.

Metabolic Pathways

L-Cysteine-13C3,15N is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, it serves as a precursor for the synthesis of other sulfur-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cysteine 13C3,15N is synthesized through a multi-step chemical process. The synthesis typically involves the incorporation of isotopically labeled precursors into the L-cysteine molecule. The reaction conditions are carefully controlled to ensure the correct placement of the isotopic labels. Commonly, the synthesis starts with the labeled carbon and nitrogen sources, which are then subjected to a series of chemical reactions to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under stringent quality control to ensure the isotopic purity and chemical integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine 13C3,15N undergoes various chemical reactions, including:

    Oxidation: This reaction converts the thiol group (-SH) of L-cysteine to a disulfide bond (-S-S-), forming cystine.

    Reduction: The disulfide bond in cystine can be reduced back to the thiol group, regenerating L-cysteine.

    Substitution: The amino group (-NH2) and carboxyl group (-COOH) can participate in substitution reactions, forming derivatives of L-cysteine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a buffered solution.

    Substitution: Various reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Cystine

    Reduction: L-Cysteine

    Substitution: Various L-cysteine derivatives depending on the substituent introduced.

Scientific Research Applications

L-Cysteine 13C3,15N is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of sulfur-containing amino acids.

    Biology: Employed in protein structure and function studies using nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of drugs containing sulfur.

    Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes.

Comparison with Similar Compounds

L-Cysteine 13C3,15N is unique due to its isotopic labeling, which distinguishes it from other forms of L-cysteine. Similar compounds include:

    L-Cysteine-13C3: Labeled with carbon-13 but not nitrogen-15.

    L-Cysteine-15N: Labeled with nitrogen-15 but not carbon-13.

    L-Cystine: The oxidized dimer form of L-cysteine, containing a disulfide bond.

The uniqueness of this compound lies in its dual isotopic labeling, which provides more detailed information in research studies compared to singly labeled compounds.

Properties

CAS No.

202406-97-1

Molecular Formula

C3H7NO2S

Molecular Weight

125.13 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-sulfanyl(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1/i1+1,2+1,3+1,4+1

InChI Key

XUJNEKJLAYXESH-ROQAEYOOSA-N

Isomeric SMILES

[13CH2]([13C@H]([13C](=O)O)[15NH2])S

SMILES

C(C(C(=O)O)N)S

Canonical SMILES

C(C(C(=O)O)N)S

Synonyms

(R)-2-Amino-3-mercaptopropanoic-13C3,15N Acid;  (R)-Cysteine-13C3,15N;  2-Amino-3-mercaptopropionic--13C3,15N Acid;  Cystein;  Cysteine-13C3,15N;  Half-cystine-13C3,15N;  L-(+)-Cysteine-13C3,15N;  3-Mercapto-L-alanine--13C3,15N;  L-Cys-13C3,15N;  Thioserine-1

Origin of Product

United States

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